molecular formula C11H21NO3 B158072 (S)-1-Boc-2-(Hydroxymethyl)piperidine CAS No. 134441-93-3

(S)-1-Boc-2-(Hydroxymethyl)piperidine

Cat. No. B158072
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-VIFPVBQESA-N
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Description

“(S)-1-Boc-2-(Hydroxymethyl)piperidine” is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A potential biocatalytic approach to the synthesis of this privileged scaffold would be the asymmetric dearomatization of readily assembled activated pyridines . A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry has been presented . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine derivatives has been studied using density functional theory and ab initio Hartree Fock calculations .


Chemical Reactions Analysis

Piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .

Scientific Research Applications

  • Therapeutic Applications and Biological Effects : A study by (Guzmán-Rodríguez et al., 2021) explored the effects of a piperidine-derivative molecule, 1-Boc-piperidine, on binge-eating behaviour and anxiety in rats. They found that 1-Boc-piperidine decreased calorie intake in a binge-eating protocol and exerted an anxiolytic effect, suggesting potential therapeutic applications.

  • Synthesis of Protected Peptides : In the field of peptide synthesis, (Rabanal et al., 1992) described the use of a flourene-derived anchor, including piperidine, for the solid-phase synthesis of protected peptides. This method is crucial for the efficient production of complex peptides.

  • Enantioselective Synthesis of Pharmaceutically Relevant Compounds : A study by (Sheikh et al., 2012) developed a general and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceutical research.

  • Stereocontrolled Synthesis for Drug Discovery : (Hanessian et al., 2002) reported the stereocontrolled synthesis of enantiopure 2,4-disubstituted 4-aryl-6-piperidinones and piperidines, demonstrating their potential for creating prototype libraries for drug discovery.

  • Biocatalysis in Drug Synthesis : The work of (Chen et al., 2019) on the efficient synthesis of Ibrutinib chiral intermediate using recombinant E. coli highlights the role of biocatalysis in pharmaceutical synthesis.

  • Development of Novel Multicomponent Reactions : Research by (Tailor and Hall, 2000) demonstrated a novel multicomponent reaction involving α-hydroxyalkyl piperidine units, which are common in natural alkaloids and azasugar analogues.

  • Asymmetric Syntheses and Stereocenter Control : The study by (Serino et al., 1999) presented asymmetric syntheses of N-Boc 2-substituted pyrrolidines and piperidines, showing the importance of controlling stereocenters in synthesis.

  • Volumetric Properties in Solution Chemistry : (Kul et al., 2013) conducted a comparative study of the volumetric properties of piperidine derivatives in aqueous solutions, contributing to the understanding of their behavior in different solvents.

  • Methodologies for Synthesis of Biologically Active Compounds : (Cossy, 2005) discussed selective methodologies for synthesizing biologically active piperidinic compounds, emphasizing the versatility of these compounds in biological applications.

  • Investigations into Catalytic Reactions and Enantioselectivity : (Johnson et al., 2002) explored asymmetric carbon-carbon bond formations in conjugate additions, leading to the enantioselective synthesis of substituted piperidines and pyrrolidines.

Safety And Hazards

Piperidine and its derivatives should be handled with care. They are combustible liquids and can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine and its derivatives continue to be an area of active research due to their importance in drug design and the pharmaceutical industry . The development of efficient and sustainable methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety, are areas of ongoing study .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426154
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-(Hydroxymethyl)piperidine

CAS RN

134441-93-3
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, 218.1 mmol) in dry THF (300 mL) was cooled to −78° C. followed by adding BH3-THF solution (261.7 mL, 260.0 mmol) dropwise over 1 h. The resulting mixture was warmed to RT and stirred for 48 h. The reaction was quenched with HOAc/H2O (1:1 ratio, 100 mL). The resulting mixture was partitioned between EtOAc and sat. NaHCO3. The organic layer was washed with more sat. NaHCO3, H2O, brine, and dried over MgSO4. Concentration in vacuo gave a white solid. MS m/z: 216.2 (M+H). Calc'd. for C11H21NO3-215.15.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
261.7 mL
Type
reactant
Reaction Step Two

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